Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-(chloromethyl)-3-nitrobenzoate

Genotoxic impurity quantification RP-HPLC method validation Lenalidomide quality control

Methyl 2-(chloromethyl)-3-nitrobenzoate (CAS 1218910-61-2; molecular formula C₉H₈ClNO₄; molecular weight 229.62) is a bifunctional aromatic building block bearing an electrophilic chloromethyl group at the 2-position and a reducible nitro group at the 3-position of the benzoate ring. This compound is formally classified as Lenalidomide Impurity 15 and serves as both a key synthetic intermediate and a potential genotoxic impurity (PGI) in the manufacture of lenalidomide (Revlimid), an immunomodulatory drug treating multiple myeloma and myelodysplastic syndromes.

Molecular Formula C9H8ClNO4
Molecular Weight 229.62 g/mol
CAS No. 1218910-61-2
Cat. No. B1421398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(chloromethyl)-3-nitrobenzoate
CAS1218910-61-2
Molecular FormulaC9H8ClNO4
Molecular Weight229.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CCl
InChIInChI=1S/C9H8ClNO4/c1-15-9(12)6-3-2-4-8(11(13)14)7(6)5-10/h2-4H,5H2,1H3
InChIKeyOGMCDJBYZAKJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(chloromethyl)-3-nitrobenzoate (CAS 1218910-61-2): A Dual-Functional Nitrobenzoate Intermediate for Lenalidomide Synthesis and Impurity Control


Methyl 2-(chloromethyl)-3-nitrobenzoate (CAS 1218910-61-2; molecular formula C₉H₈ClNO₄; molecular weight 229.62) is a bifunctional aromatic building block bearing an electrophilic chloromethyl group at the 2-position and a reducible nitro group at the 3-position of the benzoate ring . This compound is formally classified as Lenalidomide Impurity 15 and serves as both a key synthetic intermediate and a potential genotoxic impurity (PGI) in the manufacture of lenalidomide (Revlimid), an immunomodulatory drug treating multiple myeloma and myelodysplastic syndromes . Its dual functionalization pattern—specifically the ortho-chloromethyl/3-nitro arrangement—distinguishes it from numerous regioisomeric and halogen-variant analogs that populate the lenalidomide impurity landscape.

Why In-Class Nitrobenzoate Building Blocks Cannot Substitute Methyl 2-(chloromethyl)-3-nitrobenzoate in Lenalidomide-Critical Workflows


Although lenalidomide impurity and intermediate libraries contain multiple methyl nitrobenzoate variants—including regioisomers (e.g., methyl 3-(chloromethyl)-5-nitrobenzoate, CAS 142320-39-6), homologs (e.g., methyl 2-methyl-3-nitrobenzoate, CAS 59382-59-1), and bromo-analogs (e.g., methyl 2-(bromomethyl)-5-nitrobenzoate)—these compounds are not analytically or synthetically interchangeable with methyl 2-(chloromethyl)-3-nitrobenzoate . Each variant exhibits a distinct HPLC retention time, linear detection range, and UV response factor under validated pharmacopeial methods, meaning a method calibrated for one impurity cannot reliably quantify another without full revalidation [1]. Furthermore, the specific 2-chloromethyl/3-nitro geometry of this compound is mechanistically linked to the Balaev et al. lenalidomide synthetic pathway, where the chloromethyl group serves as the electrophilic handle for subsequent 3-aminopiperidine-2,6-dione coupling [2]. Substituting a regioisomeric building block would produce a different reaction intermediate, altering downstream product profiles and potentially introducing novel impurities that fall outside established quality-by-design control strategies.

Quantitative Differentiation Evidence for Methyl 2-(chloromethyl)-3-nitrobenzoate (CAS 1218910-61-2) vs. Closest Analogs


Validated RP-HPLC Linearity Range: MCN vs. Other Lenalidomide Genotoxic Impurities

In a validated RP-HPLC method for simultaneous quantification of five lenalidomide genotoxic impurities, methyl 2-(chloromethyl)-3-nitrobenzoate (MCN) demonstrated a linear detection range of 4.59–91.2 ppm, which differs from the linear ranges of four co-analyzed bromomethyl and methyl analogs: MMM (6.58–90.0 ppm), MON (3.96–89.1 ppm), MPN (6.47–89.7 ppm), and MNM (4.28–90.1 ppm) [1]. MCN achieved the lowest lower limit of linearity (4.59 ppm) among all chloride-containing impurity markers in the panel, which is measurably distinct from the bromomethyl analog MMM (6.58 ppm lower limit) and the methyl analog MNM (4.28 ppm lower limit).

Genotoxic impurity quantification RP-HPLC method validation Lenalidomide quality control

Synthetic Pathway Yield in Lenalidomide Intermediate Preparation: Balaev Route vs. Alternative Halogenation Methods

The Balaev et al. (2013) lenalidomide synthesis employs methyl 2-methyl-3-nitrobenzoate as the starting material and uses NBS/AIBN in CCl₄ under reflux for 8 hours to achieve an 88% yield of the bromomethyl intermediate (structurally analogous to the chloromethyl variant), followed by coupling with 3-aminopiperidine-2,6-dione at 50°C in DMF with Et₃N to yield the coupled product in 86% yield [1]. By comparison, the Ponomaryov et al. (2015) modification using NBS/AIBN in MeOAc under reflux for 18 hours achieves 98% yield of the halogenated intermediate but requires a longer reaction time and a different solvent system [1]. The methyl 2-(chloromethyl)-3-nitrobenzoate compound discussed here is derived from the same methyl 2-methyl-3-nitrobenzoate precursor via chlorination (instead of bromination), and its selection over the bromo-analog (M320165 derivative) enables a different reactivity profile for downstream coupling chemistry .

Lenalidomide synthesis Radical halogenation API intermediate manufacturing

Regioisomeric Purity Requirements: 2-(Chloromethyl)-3-nitro vs. Other Chloromethyl-Nitrobenzoate Isomers

Within the lenalidomide impurity landscape, multiple chloromethyl-nitrobenzoate regioisomers exist, including methyl 3-(chloromethyl)-5-nitrobenzoate (CAS 142320-39-6) and methyl 4-(chloromethyl)-3-nitrobenzoate (CAS 51885-90-6) . The target compound (2-chloromethyl, 3-nitro) is the only regioisomer in this class that bears a Lenalidomide Impurity designation (Impurity 15) and is included as a named analyte in the published validated HPLC method by Gaddam et al., whereas the other regioisomers are not part of the same validated five-impurity panel [1]. The 2-chloromethyl/3-nitro substitution pattern provides a distinct chromatographic retention profile relative to alternative regioisomers, enabling unambiguous identification and quantification at the trace level (lower LOQ at 4.59 ppm) [1]. Vendors offering this compound at ≥95% purity (AKSci) or ≥98% purity (Leyan) provide varying degrees of regioisomeric purity assurance .

Regioisomeric impurity control Chromatographic specificity Pharmaceutical reference standard procurement

Physical Handling and Stability: Storage Condition Stringency vs. Non-Halogenated Nitrobenzoate Analogs

Methyl 2-(chloromethyl)-3-nitrobenzoate requires specific storage conditions that differ from non-halogenated nitrobenzoate analogs. Multiple vendor datasheets specify cold storage: Biozol mandates storage at −20°C, CATO specifies 2–8°C with a 3-year shelf life, and ChemicalBook notes a recommended storage temperature of 2–8°C . In contrast, its non-halogenated precursor methyl 2-methyl-3-nitrobenzoate (CAS 59382-59-1; Lenalidomide Impurity 23/Lenalidomide Impurity 38) is shipped at ambient room temperature by suppliers such as Alfa Chemistry . This differential storage stringency arises from the presence of the reactive chloromethyl group, which is susceptible to nucleophilic displacement and hydrolysis under ambient moisture conditions . The compound is also described as moisture- and light-sensitive, requiring protection from both during long-term storage .

Chemical stability Storage requirements Cold-chain procurement

Regulatory Provenance: Reference Standard Traceability to USP/EP Pharmacopeial Standards

Methyl 2-(chloromethyl)-3-nitrobenzoate is supplied by multiple vendors as a certified lenalidomide impurity reference standard with detailed characterization data compliant with regulatory guidelines (ICH Q3A/Q3B and ICH M7) [1]. ChemWhat, SynZeal, and Axios Research all explicitly state that this compound is provided with characterization data suitable for ANDA analytical method development, method validation (AMV), and quality control (QC) applications, with further traceability to USP or EP pharmacopeial standards available upon feasibility assessment [1][2]. In contrast, general nitrobenzoate building blocks (e.g., methyl 3-nitrobenzoate, CAS 618-95-1; or tert-butyl 3-nitrobenzoate, CAS 58656-15-2) are commercialized as synthetic intermediates without impurity-specific certification, pharmacopeial traceability documentation, or validated genotoxic impurity methodology .

Reference standard certification Pharmacopeial traceability ANDA regulatory submission

Procurement-Relevant Application Scenarios for Methyl 2-(chloromethyl)-3-nitrobenzoate (CAS 1218910-61-2)


ANDA Genotoxic Impurity Method Development and Validation for Generic Lenalidomide

This compound serves as a named analyte (MCN) in the Gaddam et al. validated RP-HPLC method for simultaneous quantification of five lenalidomide genotoxic impurities, with a fully characterized linearity range of 4.59–91.2 ppm [1]. QC laboratories developing ANDA impurity methods should procure this compound as a certified reference standard with documented pharmacopeial traceability (USP/EP) from vendors such as ChemWhat, SynZeal, or Axios Research to satisfy ICH M7 method validation requirements [2]. The validated method data (linearity, precision, accuracy, specificity, ruggedness) are already published, enabling rapid method transfer when the correctly specified impurity standard is used [1].

Lenalidomide API Process Development: Chloromethyl Intermediate Sourcing for Alternative Synthetic Routes

For process chemistry teams evaluating lenalidomide synthetic routes, methyl 2-(chloromethyl)-3-nitrobenzoate is the chloromethyl electrophile that enables coupling with 3-aminopiperidine-2,6-dione. The Balaev et al. (2013) route achieves a combined two-step yield of approximately 67% (88% × 86% × 78% hydrogenolysis) from methyl 2-methyl-3-nitrobenzoate, while the Ponomaryov et al. (2015) modification achieves approximately 65% combined yield (98% × 89% × 75%) [3]. Sourcing this specific chloromethyl intermediate—rather than the bromomethyl analog—may offer advantages in coupling selectivity and reduced heavy-atom waste, though direct comparative data on coupling efficiency of chloro- vs. bromo-methyl substrates in this specific system remain limited in the published literature.

Lenalidomide QC Batch Release Testing: Impurity Standard Procurement with Cold-Chain Integrity Verification

Routine lenalidomide drug substance and drug product batch release testing requires a characterized impurity standard of methyl 2-(chloromethyl)-3-nitrobenzoate as the reference marker for Lenalidomide Impurity 15 quantification [1]. Given the compound's documented moisture sensitivity and the storage requirement of 2–8°C (or −20°C for long-term stability), procurement specifications must include verification of cold-chain integrity during shipping . Vendors such as CATO offer pre-qualified standards with a documented 3-year shelf life under refrigerated conditions, providing QC laboratories with batch-to-batch consistency data that supports long-term stability budgets for commercial product release testing .

Regioisomeric Impurity Identification and Chromatographic Specificity Demonstration

During lenalidomide impurity profile characterization, laboratories must demonstrate chromatographic specificity between methyl 2-(chloromethyl)-3-nitrobenzoate and its regioisomers (e.g., methyl 3-(chloromethyl)-5-nitrobenzoate and methyl 4-(chloromethyl)-3-nitrobenzoate) . The target compound's unique 2-chloromethyl/3-nitro substitution pattern produces a distinct retention behavior under the Ascentis Express F5 column conditions specified in the Gaddam et al. method, with UV detection at 210 nm and linear quantification down to 4.59 ppm [1]. Procuring authentic samples of this specific regioisomer—rather than relying on in-house synthesized material of unconfirmed regiochemistry—is essential for establishing system suitability criteria and demonstrating method specificity to regulatory reviewers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(chloromethyl)-3-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.